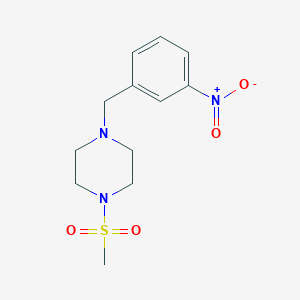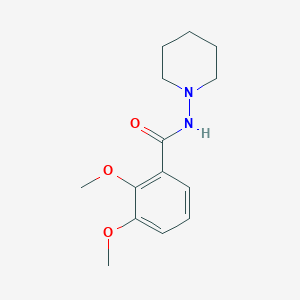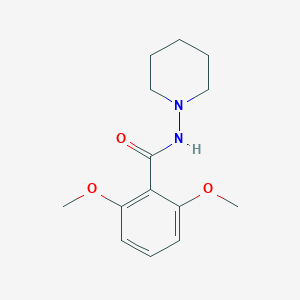
5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine, also known as ADOA, is a chemical compound that has been studied for its potential use in various scientific research applications. ADOA belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and cancer.
Biochemical and Physiological Effects:
5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has also been shown to have antioxidant effects and may be useful in the prevention of oxidative stress-related diseases such as cancer and neurodegenerative diseases. 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has also been shown to have analgesic effects and may be useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized. It has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to its use in lab experiments. 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has poor solubility in water, which can make it difficult to administer in certain experiments. It also has limited bioavailability, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its potential use in the treatment of cancer. Additionally, future research could focus on improving its solubility and bioavailability to increase its effectiveness in various applications. Finally, further studies are needed to fully understand the mechanism of action of 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine and its potential interactions with other compounds.
Synthesemethoden
5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine can be synthesized using a two-step reaction process. The first step involves the reaction of adamantylamine with ethyl oxalyl chloride in the presence of triethylamine to yield 5-(1-adamantyl)-1,3,4-oxadiazol-2-thione. The second step involves the reaction of 5-(1-adamantyl)-1,3,4-oxadiazol-2-thione with hydroxylamine hydrochloride in the presence of sodium hydroxide to yield 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine.
Wissenschaftliche Forschungsanwendungen
5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has been studied for its potential use in various scientific research applications. One of the primary applications of 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine is in the field of neuroscience. 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments.
Eigenschaften
IUPAC Name |
5-(1-adamantyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-11-15-14-10(16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLVWDDWXHKWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210331 | |
| Record name | 5-Tricyclo[3.3.1.13,7]dec-1-yl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
924862-07-7 | |
| Record name | 5-Tricyclo[3.3.1.13,7]dec-1-yl-1,3,4-oxadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924862-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Tricyclo[3.3.1.13,7]dec-1-yl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B246055.png)
![N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B246056.png)
![N-{3-[(diphenylacetyl)amino]phenyl}butanamide](/img/structure/B246057.png)
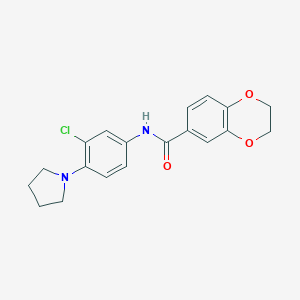
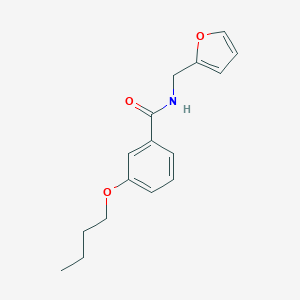
![(6Z)-6-[3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-phenyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B246064.png)
![2-[(Z)-2-(2,4-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B246065.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B246066.png)

![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)
